molecular formula C11H6F3N3 B11972278 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile

2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile

Cat. No.: B11972278
M. Wt: 237.18 g/mol
InChI Key: PFBKGLBYUZTOSV-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile is an organic compound that features a trifluoromethyl group, a phenylamino group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile typically involves the reaction of a trifluoromethyl ketone with a phenylamine derivative and malononitrile. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the phenylamino group may interact with specific active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-malononitrile
  • 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-acetate
  • 2-(2,2,2-Trifluoro-1-phenylamino-ethylidene)-propionate

Properties

Molecular Formula

C11H6F3N3

Molecular Weight

237.18 g/mol

IUPAC Name

2-(1-anilino-2,2,2-trifluoroethylidene)propanedinitrile

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10(8(6-15)7-16)17-9-4-2-1-3-5-9/h1-5,17H

InChI Key

PFBKGLBYUZTOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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